

In Vitro Characterization of Avapritinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib (formerly BLU-285) is a potent and selective tyrosine kinase inhibitor (TKI) targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1] [2] Activating mutations in these receptor tyrosine kinases are well-established oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[3] Avapritinib was specifically designed as a type I inhibitor that binds to the active conformation of the kinase, enabling it to effectively target a broad spectrum of primary and resistance mutations, including the imatinib-resistant PDGFRA D842V mutation and the KIT D816V mutation, a hallmark of SM.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of Avapritinib, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Mechanism of Action

Avapritinib functions as an ATP-competitive inhibitor of specific KIT and PDGFRA kinase mutants.[5] Mutations in the activation loop of these kinases, such as KIT D816V and PDGFRA D842V, stabilize the active "DFG-in" conformation, leading to constitutive, ligand-independent kinase activity.[4][6] This persistent signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[6] **Avapritinib** selectively binds to the ATP-binding pocket of these activated kinases, blocking



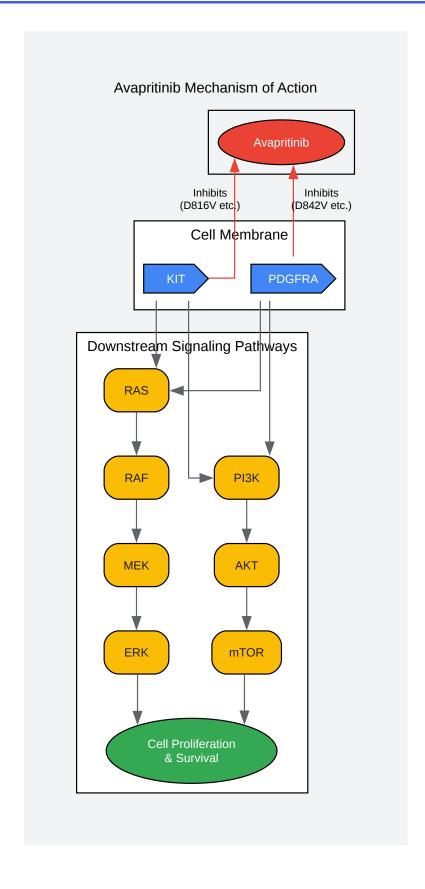




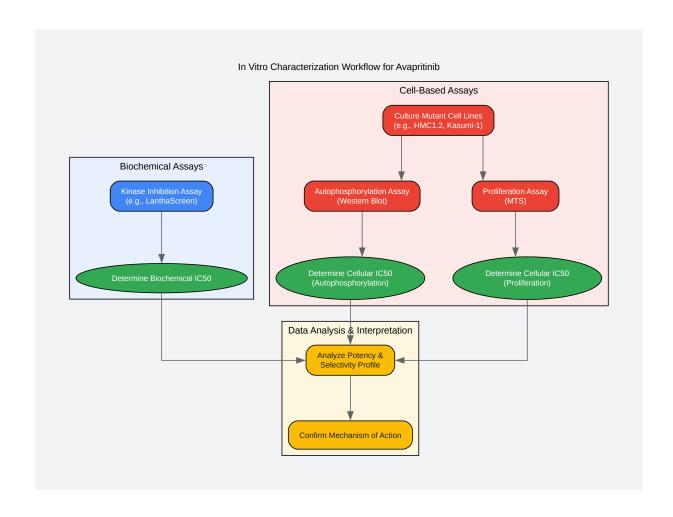
autophosphorylation and interrupting the aberrant downstream signaling cascades, thereby inhibiting tumor cell growth and inducing apoptosis.[6]

Below is a diagram illustrating the signaling pathways affected by **Avapritinib**.









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